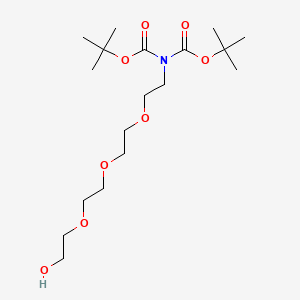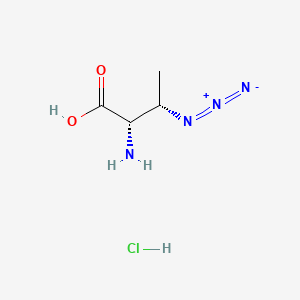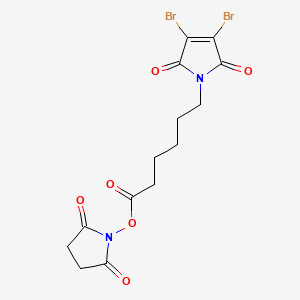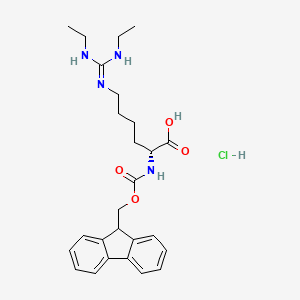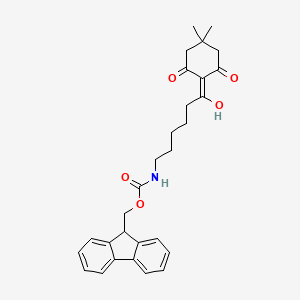
Fmoc-Aca-DIM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Aca-DIM is a chemical compound used as a next-generation traceless “helping hand” solubilizing tag in Solid Phase Peptide Synthesis (SPPS) . It is more stable than its predecessor Fmoc-Ddae-OH . The solubilizing tag can be removed with 1M hydrazine or hydroxylamine solution .
Synthesis Analysis
The synthesis of Fmoc-Aca-DIM involves the use of Fmoc carbamate, a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The molecular structure of Fmoc-Aca-DIM includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group in Fmoc-Aca-DIM is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-Aca-DIM has the ability to self-assemble and form gels in aqueous solution . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .Mecanismo De Acción
Target of Action
The primary target of Fmoc-Aca-DIM is the amine group in organic synthesis . The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-Aca-DIM interacts with its target, the amine group, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The Fmoc protection process affects the biochemical pathway of peptide synthesis . The introduction of the Fmoc group alters the pathway, allowing for the synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin in SPPS . This alteration has significant downstream effects, enabling the efficient synthesis of complex peptides .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of Fmoc-Aca-DIM’s action is the successful protection of amines during peptide synthesis . This protection allows for the efficient and accurate synthesis of complex peptides, contributing to advancements in various fields such as drug development and biological research .
Action Environment
The action of Fmoc-Aca-DIM is influenced by several environmental factors. For instance, the pH of the environment can affect the efficiency of Fmoc protection . Additionally, the temperature and the presence of other substances (such as piperidine for Fmoc removal) can also impact the efficacy and stability of Fmoc-Aca-DIM .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCBHQGKHOXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











